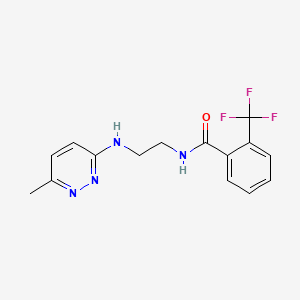
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, also known as MPT0B392, is a novel small-molecule compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that benzamide derivatives, including structures similar to N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, are valuable for synthesizing condensed triazines and triazoles. These compounds exhibit potential in creating novel chemical entities with a variety of applications, including materials science and pharmaceuticals. The synthesis process typically involves reactions with amines, leading to guanidine derivatives and condensed oxo-s-triazines, showcasing the chemical versatility of benzamide derivatives (Reimlinge, Billiau, & Lingier, 1976).
Antiviral Applications
A study highlighted the creation of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests that benzamide derivatives, including those structurally related to the queried compound, could serve as bases for developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Neuroleptic Activity
Benzamides synthesized from N,N-disubstituted ethylenediamines showed potential neuroleptic (antipsychotic) effects. This area of research demonstrates the therapeutic potential of benzamide derivatives in treating psychosis, indicating a broader scope of biomedical applications for compounds related to the queried chemical (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antibacterial and Antifungal Activities
Another study on benzamide derivatives, including 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide and its derivatives, showcased their significant antibacterial and antifungal activities. This underscores the potential of benzamide-based compounds in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Antimicrobial and Antitumor Agents
The synthesis of new 1,2,4-triazole derivatives from enaminones, including N-arylpyrazole-containing compounds, indicated their antimicrobial and antitumor activities. Such research points to the versatility of benzamide derivatives in creating compounds with potential biomedical applications, particularly in oncology and infectious diseases (Riyadh, 2011).
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-6-7-13(22-21-10)19-8-9-20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFMBEOIKZNITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
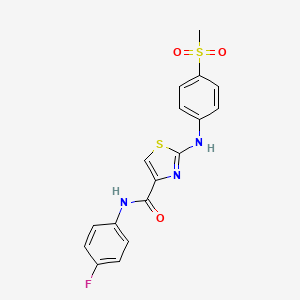
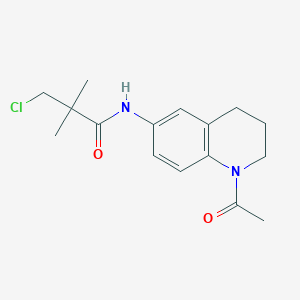
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
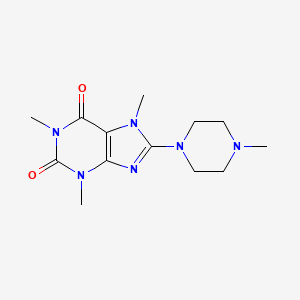

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
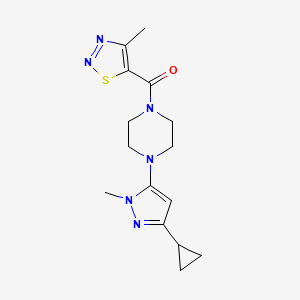
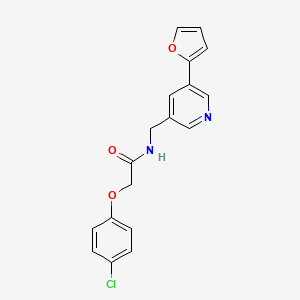
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
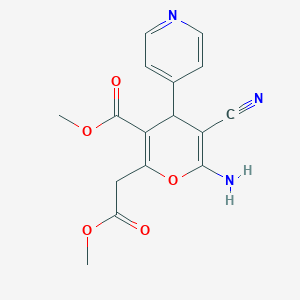
![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
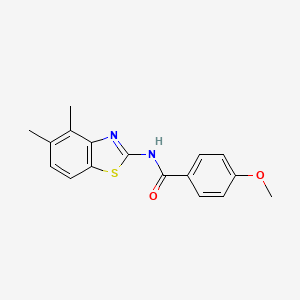
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
